1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine
Description
Properties
Molecular Formula |
C7H13N3O2 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
1-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]butan-2-amine |
InChI |
InChI=1S/C7H13N3O2/c1-3-6(8)4-11-7-5(2)9-12-10-7/h6H,3-4,8H2,1-2H3 |
InChI Key |
GTEPDJXVDOOWAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=NON=C1C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methyl-1,2,5-oxadiazole-3-ol
The 1,2,5-oxadiazole ring is typically constructed via cyclization of amidoxime precursors. For example, 4-methyl-1,2,5-oxadiazole-3-ol is synthesized by reacting methyl glyoxalate chloroxime with trichloroacetonitrile under acidic conditions, followed by hydrolysis. The reaction proceeds via a Tiemann-type cyclization, yielding the hydroxyl-substituted oxadiazole core.
Reaction conditions :
Etherification with Butan-2-amine
The hydroxyl group at position 3 of the oxadiazole undergoes nucleophilic substitution with butan-2-amine. This step employs a base (e.g., K₂CO₃) to deprotonate the amine, facilitating the SN2 mechanism.
Procedure :
-
4-Methyl-1,2,5-oxadiazole-3-ol (1.0 equiv) and butan-2-amine (1.2 equiv) are dissolved in anhydrous DMF.
-
K₂CO₃ (2.0 equiv) is added, and the mixture is stirred at 80°C for 12 hours.
-
The product is purified via column chromatography (hexane/ethyl acetate, 3:1).
Key parameters :
One-Pot Cyclization-Etherification Strategy
Direct Assembly from Aldehyde and Aminoguanidine
A streamlined approach involves simultaneous oxadiazole formation and ether linkage. 4-Methyl-2-furaldehyde reacts with aminoguanidine hydrochloride in ethanol, followed by in situ coupling with butan-2-amine .
Reaction scheme :
Optimized conditions :
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, continuous flow systems minimize reaction times and improve safety. The process involves two stages:
-
Oxadiazole synthesis : A microreactor facilitates rapid cyclization of methyl glyoxalate chloroxime and trichloroacetonitrile at 100°C.
-
Etherification : The oxadiazole intermediate is mixed with butan-2-amine in a packed-bed reactor containing immobilized K₂CO₃.
Advantages :
Alternative Routes and Modifications
Reductive Amination of Oxadiazole Ketones
A ketone derivative of 4-methyl-1,2,5-oxadiazole (e.g., 3-oxo-1,2,5-oxadiazole ) undergoes reductive amination with butan-2-amine using NaBH₃CN in methanol.
Conditions :
-
Solvent : Methanol
-
Reducing agent : NaBH₃CN (1.1 equiv)
-
Temperature : 25°C, 6 hours
-
Yield : 50–60%
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF | 80°C, 12 h | 65–78% | High purity, scalable |
| One-pot cyclization | Aminoguanidine, K₂CO₃ | EtOH, 60°C, 8 h | 58–72% | Fewer steps, cost-effective |
| Continuous flow | Microreactor, immobilized base | 100°C, <1 h | 80–85% | Industrial scalability, high throughput |
| Reductive amination | NaBH₃CN, MeOH | 25°C, 6 h | 50–60% | Mild conditions, functional group tolerance |
Challenges and Optimization Strategies
Byproduct Formation in Etherification
Competing O-alkylation or N-alkylation side reactions occur if stoichiometry is imbalanced. Mitigation :
Purification Difficulties
The polar nature of the product complicates isolation. Solutions :
-
Silica gel chromatography : Hexane/ethyl acetate gradients.
Recent Advances in Catalysis
Chemical Reactions Analysis
Types of Reactions
1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium, temperature range of 25-80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include anhydrous solvents like ether or tetrahydrofuran, temperature range of 0-25°C.
Substitution: Various nucleophiles such as halides, thiols, or amines; reaction conditions include solvents like dichloromethane or acetonitrile, temperature range of 0-50°C.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various pathogens.
Material Science: It is used in the synthesis of advanced materials with specific properties such as conductivity, fluorescence, or catalytic activity.
Industrial Chemistry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural motifs relevant to the target molecule:
Table 1: Structural and Functional Comparison
Key Observations :
Oxadiazole Derivatives: The target compound and TA both incorporate a 1,2,5-oxadiazole ring but differ in substituents and appended groups. TA’s triazole-thiocyanate ester introduces a polarizable sulfur atom, which could confer distinct redox or nucleophilic properties absent in the target.
Amine vs. Amide/Ester Functionality :
- The primary amine in the target compound contrasts with TA’s ester and SA’s amide groups. This difference may influence solubility (amine’s hydrophilicity vs. esters’ lipophilicity) and interaction with biological targets (e.g., amine’s capacity for protonation).
Aromatic vs. Aliphatic Systems :
- OPCA’s fluorophenyl and chlorophenyl groups suggest π-π stacking or halogen-bonding capabilities, unlike the aliphatic butan-2-amine chain in the target. This could position OPCA for central nervous system applications, whereas the target’s amine might favor peripheral interactions.
Biological Activity
1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine is a compound featuring a unique oxadiazole moiety, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- Molecular Formula : C7H13N3O2
- Molecular Weight : 171.2 g/mol
- CAS Number : 1707582-86-2
The oxadiazole ring contributes to the compound's stability and reactivity, making it an attractive candidate for further biological studies.
Antimicrobial Properties
Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial activity. Studies have shown that compounds containing this moiety can act against various pathogens, including bacteria and fungi. For instance, a study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium bovis, demonstrating their potential in treating tuberculosis .
Anticancer Activity
The anticancer properties of 1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine have been investigated in several studies. A notable finding is its ability to inhibit cancer cell proliferation across multiple cancer types. The compound was found to have an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity .
The mechanisms underlying the anticancer effects are believed to involve the inhibition of specific enzymes and pathways critical for cancer cell survival. For example, compounds with similar structures have been shown to inhibit human deacetylase Sirtuin 2 (HDSirt2) and cyclooxygenases (COX), which are implicated in cancer progression .
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial and anticancer properties, 1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine has demonstrated anti-inflammatory and analgesic effects. These activities are essential for developing treatments for chronic pain and inflammatory diseases .
Study on Antimicrobial Activity
A study conducted by Dhumal et al. (2016) focused on the synthesis of novel oxadiazole derivatives that exhibited significant antitubercular activity. The most promising compounds were found to effectively inhibit Mycobacterium bovis both in active and dormant states. Molecular docking studies revealed strong binding affinities to key enzymes involved in fatty acid biosynthesis .
Anticancer Efficacy Assessment
In another study assessing the anticancer efficacy of oxadiazole derivatives, researchers synthesized a series of compounds based on the 1,2,4-oxadiazole framework. The results indicated that modifications to the oxadiazole ring significantly enhanced antiproliferative activity against various cancer cell lines .
Summary Table of Biological Activities
Q & A
Basic Questions
Q. What synthetic strategies are employed to prepare 1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, oxadiazole derivatives can be synthesized by reacting aldehydes with aminoguanidine hydrochloride in ethanol under mild conditions (room temperature, 2–3 hours). Key steps include:
- Functionalization of the oxadiazole ring via substitution at the 3-position.
- Ether linkage formation between the oxadiazole and the butan-2-amine chain.
- Use of oxidizing/reducing agents (e.g., NaBH₄ for amine stabilization) .
- Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxadiazole formation | Aldehyde + aminoguanidine HCl, EtOH, rt | ~70% | |
| Ether coupling | Halogenated oxadiazole + butan-2-amine, K₂CO₃, DMF | 60–80% |
Q. How is 1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify amine protons (δ 1.5–2.5 ppm) and oxadiazole carbons (δ 150–160 ppm).
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 200.1064).
- X-ray Crystallography : Single-crystal studies resolve bond angles (e.g., C-O-C ~120°) and confirm stereochemistry .
Advanced Questions
Q. How does the biological activity of this compound vary under different experimental conditions?
- Methodological Answer : Activity is context-dependent. For example:
- In Macrophages : EC₅₀ = 0.30 µM against Mycobacterium tuberculosis (Mtb) in cholesterol-rich media.
- In Acetate Media : No inhibition observed, suggesting carbon source dependency .
- Table 2: Activity Profile in Different Media
| Culture Media | EC₅₀ (µM) | Mechanism Hypothesis |
|---|---|---|
| Cholesterol-rich | 0.30 | Disrupts Mtb membrane integrity |
| Acetate-based | >10 | Inactive due to metabolic bypass |
Q. What computational approaches predict the compound’s reactivity or bioactivity?
- Methodological Answer :
- Retrosynthesis Tools : Databases like PISTACHIO and Reaxys suggest viable precursors (e.g., 4-methyl-1,2,5-oxadiazol-3-ol) .
- QSAR Models : Predict logP (~1.5) and solubility (≈2 mg/mL) to optimize pharmacokinetics.
- Docking Studies : Simulate binding to Mtb’s Rv1625c enzyme, a cAMP synthase target .
Q. How are contradictions in experimental data resolved (e.g., conflicting bioactivity reports)?
- Methodological Answer :
- Control Experiments : Replicate assays in standardized media (e.g., 7H9 broth for Mtb).
- Metabolomic Profiling : Compare intracellular metabolite levels (e.g., cAMP) under varying conditions.
- Structural Analog Testing : Evaluate derivatives (e.g., fluorinated oxadiazoles) to isolate structure-activity relationships .
Research Design Considerations
Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics?
- Methodological Answer :
- Murine Models : Monitor plasma concentration-time profiles (Cmax = 1.2 µg/mL at 2 hours post-IV).
- Microsomal Stability Assays : Use liver microsomes to predict metabolic clearance (t₁/₂ = 45 minutes).
- BBB Permeability : Assess CNS penetration via LC-MS/MS of brain homogenates .
Q. What synthetic modifications enhance the compound’s stability or bioavailability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
